molecular formula C27H31NO5 B14149326 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate CAS No. 1041438-07-6

1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate

Cat. No.: B14149326
CAS No.: 1041438-07-6
M. Wt: 449.5 g/mol
InChI Key: DODZLIYLUHLZKM-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For example, the condensation of dienone with a suitable amine in the presence of a catalyst can yield the desired product . The reaction is often carried out in an organic solvent such as ethanol, and the product is purified using chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

CAS No.

1041438-07-6

Molecular Formula

C27H31NO5

Molecular Weight

449.5 g/mol

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)hexanoate

InChI

InChI=1S/C27H31NO5/c1-4-5-6-21(27(32)33-15(3)24(29)16-9-7-14(2)8-10-16)28-25(30)22-17-11-12-18(20-13-19(17)20)23(22)26(28)31/h7-12,15,17-23H,4-6,13H2,1-3H3

InChI Key

DODZLIYLUHLZKM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OC(C)C(=O)C1=CC=C(C=C1)C)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5

Origin of Product

United States

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